![molecular formula C26H29ClN4O4S2 B2801328 2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1052530-08-1](/img/structure/B2801328.png)

2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

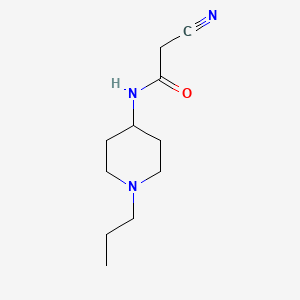

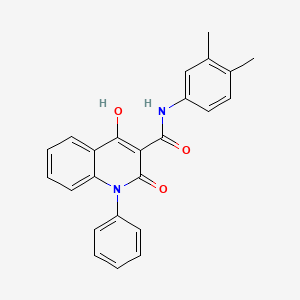

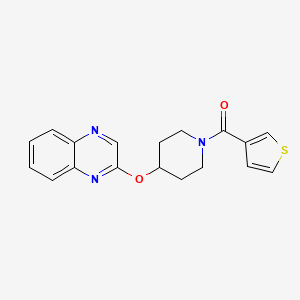

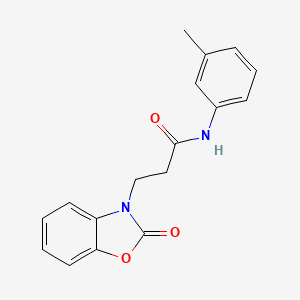

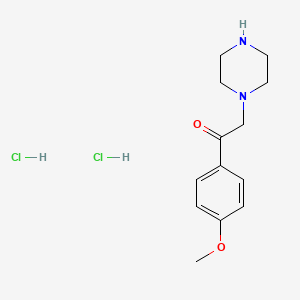

The synthesis of indole derivatives, such as this compound, has been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The new derivatives of the indole can be synthesized according to the seven positions available on the indole molecule .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

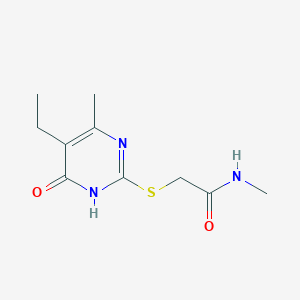

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

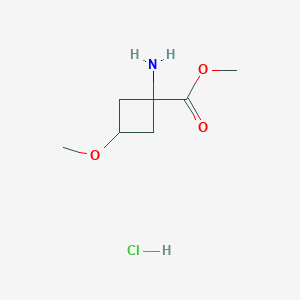

The compound is a synthetic compound with a molecular formula of C23H23N3O4S2 and a molecular weight of 469.57. More detailed physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación

Potential Antipsychotic Agent

The compound under consideration has been explored in the context of heterocyclic analogues for potential antipsychotic agents. Studies focusing on various heterocyclic carboxamides, including compounds structurally related to this chemical, have indicated promising in vitro and in vivo activities. These activities are particularly related to the binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and antagonizing apomorphine-induced responses in mice, which is indicative of antipsychotic potential (Norman et al., 1996).

Anticonvulsant Activities

Another area of research application for this compound involves the study of its analogues for anticonvulsant activities. Novel tetrahydrothieno-pyridines, closely related to the compound , have been synthesized and evaluated for their efficacy against N-methyl-D-aspartate (NMDA)-induced seizures in mice. These studies contribute to understanding the structure-activity relationships and potential therapeutic applications in seizure disorders (Ohkubo et al., 1996).

Anticancer Agents

The compound and its derivatives have also been investigated as potential anticancer agents. Research focusing on isatin derivatives, which are structurally related, has shown significant anti-proliferative activities against various human cancer cell lines. This highlights the compound's potential application in the development of new anticancer therapies (Abu‐Hashem & Al-Hussain, 2022).

Antimycobacterial Properties

Studies have also demonstrated the potential of this compound's derivatives in antimycobacterial applications. Tetrahydrothieno-pyridine-3-carboxamide derivatives have been evaluated for their activity against Mycobacterium tuberculosis, showing promise as novel antimycobacterial agents (Samala et al., 2014).

Antibacterial Activity

Research into tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues has revealed their ability to inhibit the growth of certain bacterial strains like Staphylococcus aureus and Escherichia coli. This suggests potential applications in the field of antibacterial drug development (Doshi et al., 2015).

Mecanismo De Acción

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Researchers have investigated the effect of a carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O4S2.ClH/c1-16(2)29-13-12-20-22(15-29)35-26(23(20)24(27)31)28-25(32)18-7-9-19(10-8-18)36(33,34)30-14-11-17-5-3-4-6-21(17)30;/h3-10,16H,11-15H2,1-2H3,(H2,27,31)(H,28,32);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKFVVHPSFTJPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-benzyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2801246.png)

![Bicyclo[1.1.1]pentan-1-amine hydroiodide](/img/structure/B2801253.png)

![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2801256.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2801257.png)

![N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B2801263.png)

![ethyl 3-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate](/img/structure/B2801266.png)

![7-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2801268.png)